molecular formula C16H16ClN3O2S B257644 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B257644
M. Wt: 349.8 g/mol
InChI Key: GOMAJQOKCURGFK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). These enzymes and proteins play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments include its unique chemical structure, potent activity, and ability to inhibit specific enzymes and proteins. However, one limitation of using this compound is its potential toxicity and side effects.

Future Directions

There are several future directions for the research and development of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide. One direction is the development of more potent and selective inhibitors of HDACs and HSP90. Another direction is the exploration of the potential therapeutic applications of this compound in other diseases such as diabetes and autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound could also be a future direction for research.
In conclusion, 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has shown promising results in various scientific research applications. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 3-chlorobenzaldehyde and thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.

Scientific Research Applications

1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antimicrobial and anti-inflammatory properties.

properties

Product Name

1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O2S/c17-12-3-1-2-10(8-12)9-13-15(22)19-16(23-13)20-6-4-11(5-7-20)14(18)21/h1-3,8-9,11H,4-7H2,(H2,18,21)/b13-9+

InChI Key

GOMAJQOKCURGFK-UKTHLTGXSA-N

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC(=CC=C3)Cl)/S2

SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC(=CC=C3)Cl)S2

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC(=CC=C3)Cl)S2

Origin of Product

United States

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